Cas no 58471-30-0 (3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile)

3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile structure
58471-30-0 structure
Product Name:3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile
CAS No:58471-30-0
MF:C11H13NO
MW:175.227022886276
CID:4050038
PubChem ID:21274853
Update Time:2025-07-23

3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanenitrile, 4-hydroxy-3,5-dimethyl-
    • 3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile
    • VYZAEOZMCHPNLQ-UHFFFAOYSA-N
    • 58471-30-0
    • 3-(3,5-dimethyl-4-hydroxyphenyl)propionitrile
    • SCHEMBL1616961
    • EN300-1838114
    • Inchi: 1S/C11H13NO/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h6-7,13H,3-4H2,1-2H3
    • InChI Key: VYZAEOZMCHPNLQ-UHFFFAOYSA-N
    • SMILES: OC1=C(C)C=C(C=C1C)CCC#N

Computed Properties

  • Exact Mass: 175.099714038g/mol
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 44Ų

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Additional information on 3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile

Professional Introduction to 3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile (CAS No. 58471-30-0)

3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile, with the chemical formula C11H13O2N, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 58471-30-0, has garnered attention due to its structural complexity and potential applications in drug development. The presence of both hydroxyl and nitrile functional groups makes it a versatile intermediate for synthesizing various pharmacologically active molecules.

The structure of 3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile features a benzene ring substituted with two methyl groups at the 3rd and 5th positions, and a hydroxyl group at the 4th position. This arrangement creates a unique electronic environment that influences its reactivity and interaction with biological targets. The nitrile group at the propyl chain further enhances its utility as a building block in organic synthesis.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The hydroxylated aromatic rings in 3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile have been shown to exhibit significant interactions with enzymes and receptors, making it a promising candidate for developing novel therapeutic agents. For instance, studies have indicated that derivatives of this compound may have potential applications in treating neurological disorders due to their ability to modulate neurotransmitter pathways.

One of the most compelling aspects of 3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile is its role as a precursor in the synthesis of more complex molecules. The nitrile group can be readily converted into other functional groups such as amides or carboxylic acids, which are crucial for constructing biologically active scaffolds. This flexibility has made it a valuable tool in medicinal chemistry research.

Recent advancements in synthetic methodologies have further enhanced the accessibility of CAS No. 58471-30-0. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled chemists to produce this compound with higher yields and purity. These improvements have not only facilitated academic research but also opened new avenues for industrial applications.

The pharmacological potential of 3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile has been explored in several preclinical studies. Researchers have investigated its effects on various biological systems, including antioxidant and anti-inflammatory pathways. The hydroxyl group is particularly interesting as it can participate in hydrogen bonding interactions, which are essential for drug-receptor binding affinity.

In addition to its pharmaceutical applications, this compound has shown promise in material science. The unique electronic properties of its aromatic ring make it a candidate for developing organic semiconductors or catalysts. Such applications are still in the early stages of research but hold significant potential for future technological advancements.

The synthesis of 3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile involves multi-step organic reactions that require careful optimization. Common starting materials include dimethylbenzene derivatives, which undergo functionalization to introduce the hydroxyl and nitrile groups. Recent studies have focused on greener synthetic routes, utilizing biocatalysis or microwave-assisted reactions to reduce waste and improve efficiency.

The biological activity of this compound is further enhanced by its ability to undergo metabolic transformations in vivo. These transformations can lead to the formation of active metabolites that contribute to its therapeutic effects. Understanding these metabolic pathways is crucial for optimizing drug design and improving patient outcomes.

In conclusion, 3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile (CAS No. 58471-30-0) is a multifaceted compound with significant potential in pharmaceutical and material science applications. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in future drug development efforts.

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